molecular formula C16H14ClFO B1327446 2'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone CAS No. 898769-10-3

2'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone

Cat. No.: B1327446
CAS No.: 898769-10-3
M. Wt: 276.73 g/mol
InChI Key: NILUSXMMRJECEP-UHFFFAOYSA-N
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Description

2’-Chloro-4’-fluoro-3-(4-methylphenyl)propiophenone is an organic compound with the molecular formula C16H14ClFO It is a derivative of propiophenone, featuring a chloro and fluoro substituent on the phenyl ring, along with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-4’-fluoro-3-(4-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-methylacetophenone with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-4’-fluoro-3-(4-methylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2’-Chloro-4’-fluoro-3-(4-methylphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2’-Chloro-4’-fluoro-3-(4-methylphenyl)propiophenone involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research, but it is believed to modulate signaling pathways involved in inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorotoluene
  • 4-Fluoro-3-methylphenylacetone
  • 2-Chloro-4-fluorophenylacetone

Uniqueness

2’-Chloro-4’-fluoro-3-(4-methylphenyl)propiophenone is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

This detailed article provides a comprehensive overview of 2’-Chloro-4’-fluoro-3-(4-methylphenyl)propiophenone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

2'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula of this compound is C17H16ClFC_{17}H_{16}ClF, with a molecular weight of approximately 290.76 g/mol. The compound features a propiophenone backbone with chlorine and fluorine substituents, which may influence its reactivity and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . A study conducted on various cancer cell lines demonstrated that the compound inhibits cell proliferation and induces apoptosis in human breast cancer cells (MDA-MB-231) and glioblastoma cells (U-87) through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Preliminary investigations suggest that it possesses activity against several bacterial strains, likely due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism or bacterial survival.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways related to cell growth and apoptosis.

Study on Anticancer Activity

A significant study assessed the cytotoxic effects of the compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with IC50 values significantly lower than those observed for conventional chemotherapeutics. The mechanism was linked to increased reactive oxygen species (ROS) production, leading to oxidative stress and subsequent apoptosis .

Antimicrobial Efficacy Assessment

In another study focusing on antimicrobial efficacy, this compound was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial.

Compound NameMolecular FormulaNotable Features
2'-Methoxy-3-(4-methylphenyl)propiophenoneC17H18OC_{17}H_{18}OExhibits different biological activities due to methoxy substitution
4-Chloro-3-(4-methylphenyl)propiophenoneC17H16ClC_{17}H_{16}ClSimilar structure but lacks fluorine, affecting reactivity

Properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)-3-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO/c1-11-2-4-12(5-3-11)6-9-16(19)14-8-7-13(18)10-15(14)17/h2-5,7-8,10H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILUSXMMRJECEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644141
Record name 1-(2-Chloro-4-fluorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-10-3
Record name 1-(2-Chloro-4-fluorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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